- Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles, Angewandte Chemie, 2016, 55(40), 12224-12227
Cas no 92-46-6 (6-Chloro-2-methylquinoline)
6-Chloro-2-methylquinoline structure
Product Name:6-Chloro-2-methylquinoline
Número CAS:92-46-6
MF:C10H8ClN
Megavatios:177.630221366882
MDL:MFCD00051735
CID:810554
PubChem ID:24883639
Update Time:2025-06-13
6-Chloro-2-methylquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 6-Chloro-2-methylquinoline
- 2-Methyl-6-chloroquinoline
- 6-Chloroquinaldine
- Quinoline,6-chloro-2-methyl-
- Quinoline, 6-chloro-2-methyl-
- OCCIBGIEIBQGAJ-UHFFFAOYSA-N
- 6-chloro-2-methyl-quinoline
- 6-CHLORO-2-methyl QUINOLINE
- FCH931779
- 5623AC
- STK396250
- VQ10297
- AX8012679
- ST50407905
- 051C735
- 6-Chloro-2-methylquinoline (ACI)
- Quinaldine, 6-chloro- (6CI, 7CI, 8CI)
- MFCD00051735
- F17611
- AS-48060
- C3108
- CS-0113039
- DB-057307
- SCHEMBL229173
- 6-Chloro-2-methylquinoline, 97%
- DTXSID70238818
- 92-46-6
- SB67509
- AKOS005203000
- SY049754
-
- MDL: MFCD00051735
- Renchi: 1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
- Clave inchi: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
- Sonrisas: ClC1C=C2C(N=C(C)C=C2)=CC=1
Atributos calculados
- Calidad precisa: 177.03500
- Masa isotópica única: 177.034527
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 160
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 3.2
- Superficie del Polo topológico: 12.9
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.225
- Punto de fusión: 94-98 °C (lit.)
- Punto de ebullición: 278.2°C at 760 mmHg
- Punto de inflamación: 148.7°C
- índice de refracción: 1.634
- PSA: 12.89000
- Logp: 3.19660
- Sensibilidad: Light Sensitive
- Disolución: 未确定
6-Chloro-2-methylquinoline Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H315-H318-H335
- Declaración de advertencia: P261-P280-P305 + P351 + P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-37/38-41
- Instrucciones de Seguridad: S26-S39
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Términos de riesgo:R22; R37/38; R41
6-Chloro-2-methylquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
中国海关编码:
2933499090概述:
2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-2-methylquinoline PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018454-1g |
6-Chloroquinaldine |
92-46-6 | 99% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 018454-5g |
6-Chloroquinaldine |
92-46-6 | 99% | 5g |
£49.00 | 2022-03-01 | |
| Alichem | A189007267-100g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 100g |
$455.26 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153508-5g |
6-Chloro-2-methylquinoline |
92-46-6 | >97.0%(GC) | 5g |
¥571.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153508-1g |
6-Chloro-2-methylquinoline |
92-46-6 | >97.0%(GC) | 1g |
¥220.90 | 2023-09-03 | |
| TRC | C602038-100mg |
6-Chloro-2-methylquinoline |
92-46-6 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C602038-500mg |
6-Chloro-2-methylquinoline |
92-46-6 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C602038-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 1g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76605-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 1g |
¥188.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006426-5g |
6-Chloro-2-methylquinoline |
92-46-6 | 99% | 5g |
827.0CNY | 2021-07-07 |
6-Chloro-2-methylquinoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ; 22 h, 150 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Referencia
- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives, Synthetic Communications, 2010, 40(15), 2336-2340
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Dimethyl sulfoxide , Ferrous chloride Solvents: p-Xylene ; 24 h, 1 bar, 110 °C
Referencia
- A Convenient Procedure for the Oxidative Dehydrogenation of N-Heterocycles Catalyzed by FeCl2/DMSO, Synlett, 2016, 27(12), 1806-1809
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 12 h, 80 °C
Referencia
- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers, Tetrahedron Letters, 2014, 55(15), 2406-2409
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 40 °C; overnight, reflux
Referencia
- Synthesis and structure elucidation of a series of chloroquinoline-2-chalcones by the Doebner-Miller reaction, Magnetic Resonance in Chemistry, 2016, 54(8), 677-683
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Iron , Ruthenium Solvents: Ethanol , Water ; 3 MPa, 200 °C
Referencia
- A simple continuous reaction for the synthesis of quinoline compounds, Green Chemistry, 2022, 24(4), 1714-1720
Métodos de producción 8
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolines, Organic & Biomolecular Chemistry, 2017, 15(30), 6349-6352
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Sodium tert-butoxide , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 8 h, 70 °C
Referencia
- Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux
Referencia
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst, Angewandte Chemie, 2013, 52(27), 6983-6987
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: 1,10-Phenanthroline , Palladium diacetate Solvents: Methanol ; 36 h, 25 °C
Referencia
- A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization, Organic Letters, 2008, 10(2), 173-175
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Alumina , Hydrochloric acid ; 10 min
Referencia
- One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid ; 11 min
Referencia
- Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acid, Tetrahedron Letters, 2006, 47(11), 1783-1785
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Nickel monoxide (supported on graphene nanoplatelets) Solvents: Dimethyl sulfoxide ; 10 h, 100 °C
Referencia
- Nanonickel Oxides Prepared by Atomic Layer Deposition as Efficient Catalyst for the Dehydrogenation of N-Heterocycles, ChemistrySelect, 2020, 5(38), 11811-11816
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Trichlorotris(tetrahydrofuran)chromium Solvents: Tetrahydrofuran ; 2 min, rt; 15 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl Chlorides, Synthesis, 2017, 49(1), 188-194
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Cuprous iodide Solvents: 1,2-Dichloroethane ; 12 h, 120 °C
Referencia
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines, Organic Letters, 2015, 17(23), 5836-5839
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Diethyl ether Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (silver-exchanged) ; 5 min; 3 h, 120 °C
Referencia
- Synthesis of quinolone derivatives by an improved Doebner-von Miller reaction using a recyclable Ag(I)-exchanged montmorillonite K10 catalyst, Heterocycles, 2016, 92(12), 2213-2224
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Carbon tetrachloride ; 8 h, 150 °C; 150 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C
Referencia
- Method for substituted quinolines production from aniline, 1,2-diols and CCl4 under iron catalysts, Russian Federation, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Acetic acid , Iron ; 2 h, reflux
Referencia
- Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivatives, Tetrahedron Letters, 2010, 51(40), 5234-5237
6-Chloro-2-methylquinoline Raw materials
- 2,6-Dichloroquinoline
- methyl(triphenyl)phosphonium;iodide
- Ethylene Glycol, Dehydrated
- 2-Amino-5-chlorobenzaldehyde
- Methylmagnesium Chloride (3M in THF)
- Quinoline, 6-chloro-, 1-oxide
- 1,2-Bis(4-chlorophenyl)diazene
- 2-Pentanone, 4-(5-chloro-2-nitrophenyl)-5-nitro-
- Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-methyl-
- Benzenemethanol, 2-amino-5-chloro-α-2-propen-1-yl-
6-Chloro-2-methylquinoline Preparation Products
6-Chloro-2-methylquinoline Literatura relevante
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
92-46-6 (6-Chloro-2-methylquinoline) Productos relacionados
- 1075-35-0(5-chloro-2-methyl-1H-indole)
- 64383-53-5(Benzo[h]quinoline, 7,10-dichloro-2-methyl-)
- 61773-02-2(Benzo[f]quinoline, 1-chloro-3-methyl-)
- 53342-53-3(4,6-Dichloro-2-methylquinoline)
- 4965-33-7(7-Chloroquinaldine)
- 4295-06-1(4-Chloro-2-methylquinoline)
- 4964-69-6(5-Chloroquinaldine)
- 61773-04-4(Benzo[h]quinoline, 4-chloro-2-methyl-)
- 3033-82-7(8-Chloroquinaldine)
- 14123-76-3(6-Chloro-3-methylisoquinoline)
Proveedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote